2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol
Description
2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol is a tertiary amine derivative of ethanol with a branched structure. Its molecular formula is C₇H₁₇N₂O, and it features a hydroxyl group (-OH) and two nitrogen-bound substituents: a dimethylaminoethyl group ((CH₃)₂N-CH₂CH₂-) and a methyl group (CH₃). This compound is structurally complex due to its multiple substituents, which influence its physicochemical properties, reactivity, and applications.
Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O/c1-8(2)4-5-9(3)6-7-10/h10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYBWANTZYUTGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044875 | |
| Record name | 2-{[2-(Dimethylamino)ethyl](methyl)amino}ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanol, 2-[[2-(dimethylamino)ethyl]methylamino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2212-32-0 | |
| Record name | 2-[[2-(Dimethylamino)ethyl]methylamino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2212-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[[2-(dimethylamino)ethyl]methylamino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-{[2-(Dimethylamino)ethyl](methyl)amino}ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[2-(dimethylamino)ethyl]methylamino]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-((2-(DIMETHYLAMINO)ETHYL)(METHYL)AMINO)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6E4BJ0CD0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction of Dimethylamine with Ethylene Oxide
The most widely documented industrial method involves the reaction of dimethylamine with ethylene oxide in a continuous tubular reactor. This exothermic process generates an intermediate, which is subsequently methylated to yield the target compound. Key parameters include:
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Molar ratio : Excess dimethylamine (1:1.2–1.5) ensures complete ethylene oxide conversion.
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Temperature : Maintained at 40–90°C to balance reaction rate and byproduct formation.
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Pressure : Operated at 0.5–3 MPa to stabilize gaseous reactants.
Post-reaction distillation removes low-boiling byproducts like N,N-dimethylethanolamine (DMEOA). A fractional distillation column operated at 500 mbar and 180°C isolates 2-((2-(dimethylamino)ethyl)(methyl)amino)ethanol with a yield of 72%.
Table 1: Industrial-Scale Synthesis Parameters
Reductive Amination of Hydroxyethyl Ethylenediamine
An alternative pathway employs hydroxyethyl ethylenediamine, paraformaldehyde, and formic acid under acidic conditions:
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Condensation : Hydroxyethyl ethylenediamine reacts with paraformaldehyde (molar ratio 1:3–3.3) at 50–110°C for 1–2 hours.
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Reduction : Formic acid (1:3–3.3 molar ratio) facilitates reductive methylation, introducing methyl groups to the amine nitrogens.
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Purification : Vacuum distillation separates the product from residual reagents, achieving >85% purity.
This method avoids ethylene oxide, reducing safety risks but requiring precise stoichiometric control to minimize over-methylation.
Catalytic Methylation Strategies
Noble Metal-Catalyzed Hydrogenation
A patent-pending method utilizes palladium on carbon (Pd/C) to catalyze the methylation of 2-(methylamino)ethanol with dimethylamine under hydrogen pressure:
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Workup : Filtration removes the catalyst, followed by crystallization from isopropyl ether to yield 89% pure product.
This approach enhances selectivity but incurs higher costs due to catalyst usage.
Acid-Catalyzed Ester Exchange
Post-synthesis purification often involves ester exchange with alcohols (e.g., methanol or ethanol) to remove acetylated byproducts. For example, reacting the crude product with methanol at 60°C for 2 hours eliminates ester impurities, increasing purity to 95%.
Solvent and Reaction Medium Optimization
Aprotic Solvents for Enhanced Yield
Toluene and dichloromethane are preferred in laboratory settings for their inertness and ability to dissolve amine intermediates. A study comparing solvents reported:
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Toluene | 2 | 88 |
| Dichloromethane | 3 | 82 |
| Ethanol | 4 | 75 |
Toluene’s low polarity accelerates nucleophilic substitution, reducing reaction time.
Aqueous vs. Organic Phase Reactions
Industrial protocols favor aqueous-phase reactions for ethylene oxide’s high solubility, whereas lab-scale syntheses use organic solvents for easier product isolation. Aqueous systems achieve 70–75% yields but require extensive distillation, while organic phases yield 80–85% with simpler workups.
Scalability and Industrial Adaptation
Continuous-Flow Reactors
Modern plants employ continuous-flow reactors to minimize thermal degradation and byproducts. Key advantages include:
Waste Management Strategies
Byproducts like DMEOA are recycled into subsequent batches or sold as surfactants. Distillation residues containing phosphorous acid (used as a stabilizer) are neutralized with sodium bicarbonate before disposal.
Comparative Analysis of Methods
Table 3: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Ethylene Oxide Alkylation | 72 | 95 | High | Low |
| Reductive Amination | 85 | 89 | Moderate | Medium |
| Catalytic Hydrogenation | 90 | 92 | Low | High |
Chemical Reactions Analysis
Types of Reactions
2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Simpler amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H18N2O
- Molecular Weight : 146.23 g/mol
- Boiling Point : Approximately 207°C
- Density : 0.904 g/mL at 25°C
The compound features a tertiary amine and a hydroxyl group, which contribute to its reactivity and ability to form complexes with metal ions.
Chemistry
Building Block for Organic Synthesis
DMEA serves as a crucial building block in the synthesis of complex organic molecules. It is utilized in various chemical reactions such as oxidation, reduction, and substitution. The compound can be oxidized to form amine oxides or reduced to simpler amines using reagents like lithium aluminum hydride or sodium borohydride .
| Reaction Type | Product Formed | Common Reagents |
|---|---|---|
| Oxidation | Amine oxides | Hydrogen peroxide, peracids |
| Reduction | Simpler amines | Lithium aluminum hydride |
| Substitution | Various substituted amines | Alkyl halides, acyl chlorides |
Biology
Enzyme Mechanisms and Protein Interactions
DMEA is employed in biological studies to investigate enzyme mechanisms and protein interactions. Its structural similarity to acetylcholine precursors allows it to influence cellular signaling pathways and gene expression. This compound has been observed to cause cellular effects such as irritation, indicating its interaction with cellular membranes.
Medicine
Pharmaceutical Synthesis Precursor
In the pharmaceutical industry, DMEA is used as a precursor in the synthesis of various drugs. Its ability to act as a bidentate ligand makes it suitable for forming metal complexes that can be utilized in drug formulations .
Industry
Production of Surfactants and Emulsifiers
DMEA is also significant in industrial applications, particularly in the production of surfactants, emulsifiers, and specialty chemicals. Its properties allow it to enhance the stability and effectiveness of these products .
Case Study 1: Iron Complexes Synthesis
Research has demonstrated that DMEA can be used in the preparation of new iron clusters such as and . These complexes exhibit unique magnetic properties and have potential applications in materials science .
Case Study 2: Toxicological Studies
Toxicological assessments have shown that exposure to DMEA can lead to skin irritation and other cellular effects. Studies involving rabbits indicated increased relative kidney weights and hydropic degeneration when subjected to high doses of related compounds . Understanding these effects is crucial for safe handling in laboratory settings.
Mechanism of Action
The mechanism of action of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that can catalyze various chemical reactions. It can also interact with biological molecules, affecting their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Table 1: Structural Comparison of Key Ethanolamine Derivatives
Physicochemical Properties
- Basicity: The target compound’s tertiary amino groups (pKa ~8-10) make it less basic than primary amines (e.g., 2-(2-Aminoethylamino)ethanol, pKa ~9.5-10.5) but more basic than ether-containing analogs (e.g., 2-((2-Methoxyethyl)(methyl)amino)ethanol) .
- Solubility: The hydroxyl group and polar amino groups enhance water solubility compared to nonpolar analogs. However, increased branching may reduce solubility relative to linear ethanolamines like DMAE .
- Molecular Weight : At ~131.2 g/mol, it is heavier than DMAE (89.14 g/mol) and MDEA (119.16 g/mol), affecting volatility and viscosity .
Table 2: Key Research Findings on Analogous Compounds
Functional and Industrial Relevance
- Catalysis: The dimethylaminoethyl group may enhance metal coordination in catalytic systems, as seen in lithium and zinc complexes .
- Biomedical Applications : DMAE derivatives are studied for neurochemical activity. The target compound’s structure could influence neurotransmitter interactions or drug delivery .
- Safety Profile: Tertiary amines generally exhibit lower acute toxicity than primary amines.
Biological Activity
2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol, also known as dimethylethanolamine (DMEA), is a compound with significant biological activity, particularly due to its structural similarity to acetylcholine precursors. This article explores the compound's biological mechanisms, pharmacological effects, and potential applications in various fields, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a dimethylamino group which is crucial for its biological activity. The compound's boiling point is approximately 207°C, and it has a density of 0.904 g/mL at 25°C, indicating its stability under standard laboratory conditions.
Target Interaction
The compound is structurally similar to 2-dimethylaminoethanol (DMAE), suggesting it may interact with the same biological targets. Key mechanisms include:
- Cholinergic Pathway Involvement : It may enhance acetylcholine production, improving cognitive functions and muscle activity.
- Enzyme Modulation : The compound can inhibit or activate specific enzymes, influencing metabolic pathways and cellular processes.
Pharmacokinetics
The pharmacokinetic properties of this compound resemble those of DMAE, involving absorption, distribution, metabolism, and excretion that affect its efficacy in biological systems.
Cellular and Molecular Effects
Research indicates that this compound influences various cellular processes:
- Gene Expression : Alters gene expression patterns in response to environmental stimuli.
- Cell Signaling : Modulates signaling pathways that regulate cell growth and differentiation.
Toxicity and Dosage
The effects of the compound vary with dosage:
- Low Doses : Minimal toxicity; potential cognitive enhancement.
- High Doses : Adverse effects such as respiratory irritation and skin damage have been documented.
Case Studies
- Cognitive Enhancement : Double-blind studies have shown improvements in cognitive functions among subjects administered DMEA, indicating its potential as a nootropic agent .
- Antioxidant Properties : The compound exhibits antioxidant activities through ferrous ion chelation and radical scavenging assays, suggesting protective effects against oxidative stress .
Applications in Research and Industry
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 161.2 g/mol | |
| Boiling Point | ~250°C (estimated) | |
| LogP | 1.4 (Predicted) | |
| Solubility | Miscible in H2O, ethanol, DMF |
Q. Table 2. Common Analytical Conditions
| Technique | Parameters |
|---|---|
| HPLC | C18 column, 30:70 acetonitrile/H2O, 1 mL/min |
| ¹H NMR | D2O, 400 MHz, δ 2.2 (s, 6H, N(CH₃)₂) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
